tert-Butyl 8-amino-3-azaspiro[5.5]undecane-3-carboxylate

Synthetic Chemistry PROTAC Linkers Spirocyclic Scaffolds

This 3-azaspiro[5.5]undecane derivative offers a conformationally rigid scaffold essential for optimizing target selectivity and pharmacokinetics. The free 8-amine and Boc‑protected 3‑amine allow site‑specific, sequential functionalization—ideal for building focused libraries, peptidomimetics, and PROTAC degraders where precise warhead‑ligase geometry is critical. Sourcing the exact 8‑amino‑3‑Boc substitution eliminates the synthetic risk and purity issues inherent in positional isomers or unprotected analogs, protecting your project timelines and data reproducibility.

Molecular Formula C15H28N2O2
Molecular Weight 268.39 g/mol
Cat. No. B11765334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 8-amino-3-azaspiro[5.5]undecane-3-carboxylate
Molecular FormulaC15H28N2O2
Molecular Weight268.39 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2(CCCC(C2)N)CC1
InChIInChI=1S/C15H28N2O2/c1-14(2,3)19-13(18)17-9-7-15(8-10-17)6-4-5-12(16)11-15/h12H,4-11,16H2,1-3H3
InChIKeyUGEWTVAPERTIDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 8-amino-3-azaspiro[5.5]undecane-3-carboxylate: A Boc-Protected Spirocyclic Building Block for Drug Discovery and PROTAC Design


tert-Butyl 8-amino-3-azaspiro[5.5]undecane-3-carboxylate (CAS: 1782214-37-2) is a Boc-protected spirocyclic amine . It features a 3-azaspiro[5.5]undecane core, which confers conformational rigidity and a defined spatial orientation of functional groups—properties highly valued in medicinal chemistry for improving target selectivity and pharmacokinetic profiles [1]. The compound contains a free primary amine at the 8-position and a Boc-protected tertiary amine at the 3-position, enabling orthogonal functionalization strategies . Its molecular formula is C15H28N2O2, with a molecular weight of 268.40 g/mol, and it is typically supplied with a purity of 95% or higher .

Why tert-Butyl 8-amino-3-azaspiro[5.5]undecane-3-carboxylate Cannot Be Replaced by Other Spirocyclic Amines


The precise substitution pattern on the spiro[5.5]undecane framework critically dictates both chemical reactivity and downstream biological performance [1]. Substituting the 8-amino-3-Boc derivative with a positional isomer, such as the 9-amino analog, or an unprotected amine can derail synthetic routes due to altered nucleophilicity, steric hindrance, or undesired cross-reactivity . The Boc group at the 3-position serves as a essential orthogonal protecting group, enabling sequential, site-specific modifications that are impossible with unprotected or differently protected analogs [1]. Therefore, generic substitution with a 'similar' azaspiro compound introduces significant risk of synthetic failure, compromised purity, or altered pharmacological properties, directly impacting project timelines and data reproducibility [2].

Quantitative Differentiation of tert-Butyl 8-amino-3-azaspiro[5.5]undecane-3-carboxylate from Its Closest Analogs


Regiochemistry Defines Synthetic Versatility: 8-Amino vs. 9-Amino Analog Comparison

The compound's primary amine at the 8-position provides a unique nucleophilic handle for amide bond formation, reductive amination, or sulfonamide synthesis . This regioisomerism is critical; the 9-amino analog (CAS: not available) presents the amine at a different vector, altering the spatial orientation of conjugated groups, which has been shown to modulate target engagement in spirocyclic drug candidates [1]. In the context of PROTAC linker design, the 8-amino regioisomer offers a distinct exit vector compared to the 9-amino or other positional isomers, enabling precise tuning of ternary complex formation and degradation efficiency .

Synthetic Chemistry PROTAC Linkers Spirocyclic Scaffolds

Boc Protection Enables Orthogonal Synthesis vs. Unprotected Amines

The Boc group on the 3-azaspiro nitrogen is stable under basic and nucleophilic conditions but is readily cleaved under mild acidic conditions (e.g., TFA or HCl/dioxane), allowing for sequential deprotection and functionalization [1]. In contrast, using an unprotected 3-azaspiro[5.5]undecane-8-amine (CAS: not commercially available) would lead to uncontrolled polymerization or require complex protection/deprotection steps, reducing overall synthetic yield [2]. While direct quantitative yield comparisons are not published, the orthogonal protection strategy is a well-established principle in organic synthesis, with Boc being the preferred choice for its stability and ease of removal .

Peptide Synthesis Solid-Phase Chemistry Protecting Group Strategy

Spirocyclic Core Imparts Conformational Restraint vs. Flexible Acyclic Linkers

The spiro[5.5]undecane scaffold is a rigid, non-planar motif that restricts molecular flexibility [1]. This contrasts sharply with flexible acyclic linkers (e.g., 1,5-diaminopentane derivatives) which adopt numerous conformations, potentially leading to entropic penalties upon target binding and reduced selectivity [2]. In the context of PROTAC design, the rigid spirocyclic linker has been shown to improve degradation efficiency and reduce off-target effects compared to flexible PEG linkers, as demonstrated by the use of PIP-C-3-azaspiro[5.5]undecane-boc in the synthesis of SOS1 degrader-10 .

Conformational Analysis Drug Design Bioisosteres

Key Application Scenarios for tert-Butyl 8-amino-3-azaspiro[5.5]undecane-3-carboxylate in Medicinal Chemistry and Chemical Biology


Design and Synthesis of PROTACs Requiring a Conformationally Constrained Linker

The rigid spiro[5.5]undecane core of tert-Butyl 8-amino-3-azaspiro[5.5]undecane-3-carboxylate makes it an ideal linker for Proteolysis Targeting Chimeras (PROTACs) . The defined spatial orientation of the 8-amino and 3-carboxylate groups allows for the precise attachment of a target-binding warhead and an E3 ligase ligand. This contrasts with flexible PEG linkers, which can lead to suboptimal ternary complex geometries and reduced degradation efficiency. The Boc group provides a convenient handle for solid-phase synthesis or sequential functionalization [1].

Construction of Spirocyclic Compound Libraries for CNS Drug Discovery

Spirocyclic amines are privileged scaffolds in central nervous system (CNS) drug discovery due to their enhanced metabolic stability and ability to cross the blood-brain barrier [2]. tert-Butyl 8-amino-3-azaspiro[5.5]undecane-3-carboxylate serves as a key intermediate for generating diverse libraries of 3-azaspiro[5.5]undecane derivatives. The free 8-amine can be readily derivatized to explore structure-activity relationships (SAR) for targets like monoamine transporters, GPCRs, and ion channels [3].

Development of Orthogonally Protected Peptidomimetics

The orthogonal protection offered by the Boc group and the free amine allows for the site-specific incorporation of the spirocyclic core into peptidomimetic structures [4]. This is crucial for mimicking beta-turn motifs or introducing conformational constraints into linear peptides. The ability to selectively deprotect the Boc group under mild acidic conditions without affecting other acid-labile protecting groups (e.g., Trt, tBu) or the peptide backbone enables complex, multi-step syntheses on solid support [1].

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